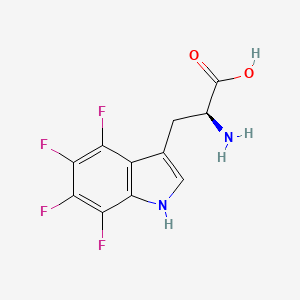
4,5,6,7-Tetrafluoro-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique fluorine atoms.
Biology: Incorporated into proteins to study protein folding, stability, and interactions.
Medicine: Investigated for its potential in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for complex organic synthesis .
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .
Comparación Con Compuestos Similares
4,5,6,7-Tetrafluoroindole: Shares a similar fluorinated indole structure but lacks the amino acid functionality.
Fluorinated tryptophans: Other fluorinated analogs of tryptophan with different substitution patterns.
Perfluorinated compounds: Compounds with all hydrogen atoms replaced by fluorine, exhibiting unique chemical properties
Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .
Propiedades
Número CAS |
72120-72-0 |
|---|---|
Fórmula molecular |
C11H8F4N2O2 |
Peso molecular |
276.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1 |
Clave InChI |
TVKMKLHCZVODHW-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


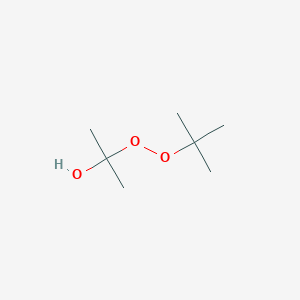

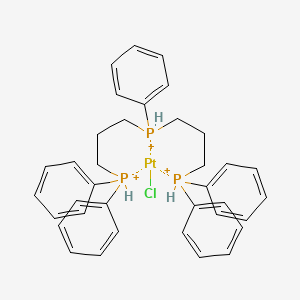

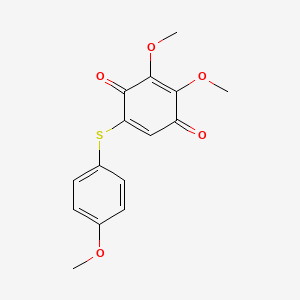
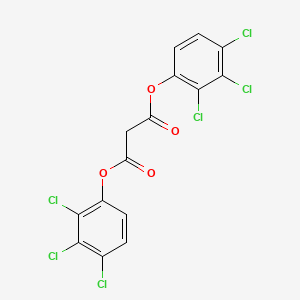
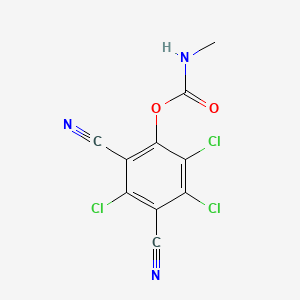

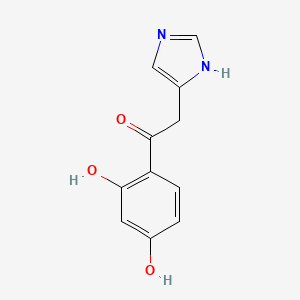
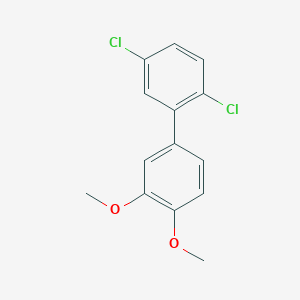
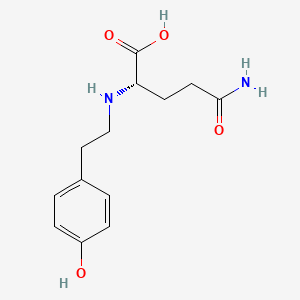
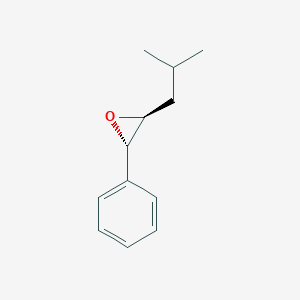
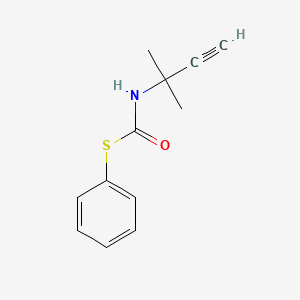
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
